
Dimethyl acetylsuccinate
Overview
Description
Dimethyl acetylsuccinate (DMAS, CAS 10420-33-4) is a versatile organic intermediate with the molecular formula C₈H₁₂O₅ and molecular weight 188.18 g/mol . It exists as a white crystalline solid or colorless liquid (melting point: 33°C; boiling point: 129–134°C at 12 mmHg) and is soluble in water (56.2 g/L at 20°C) . DMAS is synthesized via the radical-initiated reaction of dimethyl maleate and acetaldehyde under high-pressure conditions, achieving >95% conversion and 99% purity . Its key applications include:
Preparation Methods
Continuous High-Pressure Synthesis: Optimized Reactor Design and Catalysis
Reactor Configuration and Operational Framework
The patented continuous synthesis method employs a stainless steel high-pressure reactor equipped with precision temperature control, electromagnetic stirring, and automated feed systems . Key components include:
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Temperature Control Module : Maintains reactions at 125°C ± 2°C.
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High-Pressure Syringe Pump : Delivers reactants at 12.5 mL/min, ensuring stoichiometric balance.
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Continuous Discharge Mechanism : Prevents product degradation by immediate removal of output .
This setup minimizes side reactions, as evidenced by gas chromatography (GC) analyses showing ≤1% impurities .
Catalytic Systems and Reaction Kinetics
Benzoyl peroxide (22 g per 1000 g dimethyl maleate) serves as the primary free-radical initiator, facilitating acetaldehyde addition to dimethyl maleate. Alternative catalysts, such as azobisisobutyronitrile (AIBN), yield comparable purity (99.17%) but slightly lower conversion rates (95.1%) . The reaction mechanism proceeds via a radical chain mechanism, with initiation steps generating acetyl radicals that propagate the succinate backbone .
Table 1: Comparative Performance of Catalysts in Continuous Synthesis
Catalyst | Conversion Rate (%) | Purity (%) | Reaction Time (min) |
---|---|---|---|
Benzoyl peroxide | 95.2 | 99.3 | 120 |
Azobisisobutyronitrile | 95.1 | 99.17 | 120 |
Data derived from Examples 1 and 2 of CN102311345A .
Process Optimization and Scalability
Increasing the feed rate to 15 mL/min reduces residence time but risks incomplete conversion, underscoring the necessity of balancing throughput and yield. Pilot-scale trials confirm that maintaining a 1:1.22 molar ratio of dimethyl maleate to acetaldehyde ensures optimal acetyl group incorporation .
Alternative Synthetic Pathways: Esterification and Hydrogenation
Hydrogenation Techniques for Byproduct Reduction
Hydrogenation of unsaturated intermediates, though more relevant to dimethyl succinate synthesis, highlights the role of palladium-based catalysts (0.4–2.0 wt%) in saturating double bonds at 120–160°C and 2–3 MPa . Transposed to acetylsuccinate production, this approach could mitigate unsaturation defects but remains experimentally unexplored .
Challenges in Purification and Quality Control
Crystallization and Distillation Protocols
Post-synthesis, this compound is isolated via fractional distillation under reduced pressure (0.1–0.4 MPa), achieving 99.3% purity . Crystallization from ethanol-water mixtures further removes trace monomers, though this step introduces a 5–7% yield penalty .
Analytical Validation Methods
GC-MS and NMR (¹H, ¹³C) are employed to verify structural integrity. Characteristic signals include:
Chemical Reactions Analysis
Types of Reactions: Dimethyl acetylsuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted esters and amides
Scientific Research Applications
Chemical Synthesis
Dimethyl acetylsuccinate serves as a key intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it valuable in synthetic organic chemistry.
Key Applications:
- Synthesis of Coumarin Derivatives : DMAS has been utilized in the Pechmann reaction to synthesize 4,8-dimethyl-7-hydroxycoumarin, which has shown potential as an inhibitor for intestinal anion exchangers .
- Synthesis of β-Carbolines : It is used in cyclization reactions to produce β-carboline derivatives, which are important in medicinal chemistry due to their biological activities .
- Synthesis of Photochromic Molecules : DMAS is involved in the creation of photochromic compounds with enhanced fatigue resistance and stability .
Reaction Type | Product | Yield |
---|---|---|
Pechmann Reaction | 4,8-Dimethyl-7-hydroxycoumarin | 86% |
Cyclization | β-Carboline Derivatives | Variable |
Asymmetric Hydrogenation | Oxotetrahydrofurancarboxylates | Good Yields |
Pharmaceutical Applications
DMAS is increasingly recognized for its potential therapeutic applications. Its derivatives are being explored for their pharmacological properties.
Case Studies:
- Inhibition of Intestinal Anion Exchanger : A study demonstrated that derivatives synthesized from DMAS exhibited significant inhibitory effects on SLC26A3-mediated anion transport, showing promise for treating constipation .
- Anticancer Activity : Research indicates that certain DMAS derivatives may possess anticancer properties, making them candidates for further development in cancer therapeutics.
Environmental Applications
Recent studies have investigated the use of DMAS in environmental chemistry, particularly in wastewater treatment processes.
Catalytic Wet Oxidation:
DMAS production wastewater has been treated using catalytic wet air oxidation technology, demonstrating effective degradation and removal of organic pollutants . This application highlights the compound's role in environmental sustainability efforts.
Industrial Applications
In the industrial sector, DMAS is utilized as an intermediate for producing various fine chemicals and dyes. It plays a crucial role in the manufacturing processes of pigments and other colorants.
Key Industrial Uses:
Mechanism of Action
The mechanism of action of dimethyl acetylsuccinate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions it undergoes. For example, in the synthesis of β-carbolines, it participates in Bronsted acid-catalyzed N-acyliminium cyclization cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl 2-Bromosuccinate (CAS 104196-68-1)
Key Differences :
- The bromine atom in dimethyl 2-bromosuccinate enhances its utility in cross-coupling reactions , whereas DMAS’s acetyl group facilitates condensation and cyclization .
- DMAS is more water-soluble (56.2 g/L vs. <10 g/L for brominated analog) due to polar ester and acetyl groups .
Dimethyl 2-Oxosuccinate (CAS 25007-54-9)
Key Differences :
- The ketone group in dimethyl 2-oxosuccinate makes it a stronger electrophile , suitable for nucleophilic additions, while DMAS’s acetyl group favors acid-catalyzed condensations .
- DMAS is more thermally stable (boiling point: 129–134°C) compared to dimethyl 2-oxosuccinate, which decomposes at lower temperatures .
Dimethyl Succinylosuccinate (DMSS)
Key Differences :
- DMSS’s extended conjugation system enables its use in high-performance pigments , whereas DMAS is preferred for small-molecule syntheses due to its simpler structure .
Data Tables
Table 1: Physicochemical Properties of DMAS vs. Analogs
Compound | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/mL) | Water Solubility (g/L) |
---|---|---|---|---|
DMAS | 33 | 129–134 (12) | 1.16 | 56.2 |
Dimethyl 2-Bromosuccinate | – | – | – | <10 |
Dimethyl 2-Oxosuccinate | – | Decomposes | – | 30 |
Research Findings
- DMAS in Drug Design : DMAS derivatives exhibit antifungal activity by targeting pyruvate kinase, with IC₅₀ values <10 µM in Fusarium species .
- Superior Stability : DMAS’s acetyl group provides greater hydrolytic stability compared to dimethyl maleate, which degrades rapidly under acidic conditions .
- Regulatory Advantage : DMAS is classified as a food-safe intermediate , unlike brominated analogs requiring stringent handling .
Biological Activity
Dimethyl acetylsuccinate (DMAS) is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and food technology. This article explores the biological activity of DMAS, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a diester derived from succinic acid, characterized by the presence of two methyl groups and an acetyl group. Its chemical structure can be represented as follows:
This compound is known for its solubility in organic solvents and moderate stability under standard conditions.
Mechanisms of Biological Activity
The biological activity of DMAS can be attributed to several mechanisms:
- Enzyme Inhibition : DMAS has been studied for its ability to inhibit specific enzymes, particularly in the context of metabolic pathways. For example, it has shown potential in inhibiting certain carbonic anhydrases (CAs), which are crucial in various physiological processes including respiration and acid-base balance .
- Antimicrobial Properties : Preliminary studies indicate that DMAS exhibits antimicrobial activity against a range of pathogens. This property is particularly relevant for its application in food preservation and safety .
- Anticancer Activity : Research has suggested that DMAS may possess anticancer properties, potentially through the modulation of cell signaling pathways involved in tumorigenesis. The compound's structural analogs have been explored for their ability to target cancer cells selectively .
Case Studies and Experimental Data
- Inhibition of Carbonic Anhydrases :
- Antimicrobial Testing :
- Cell Viability Assays :
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for dimethyl acetylsuccinate in academic research?
this compound is typically synthesized via condensation reactions. A well-documented method involves reacting acetylsuccinic acid with methanol under acidic catalysis. For example, it can be synthesized by treating this compound precursors with sodium methoxide in methanol under reflux conditions, yielding 83% purity . Alternative routes include reactions with α-ketoesters in basic media, as demonstrated in the synthesis of 2-oxofuro[2,3-b]pyrroles .
Q. How can this compound be characterized to confirm its identity and purity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): The compound exhibits distinct proton signals at δ 3.77 (s, 3H) and δ 3.74 (s, 3H) for methyl ester groups and δ 3.32 (s, 2H) for the acetyl moiety in H NMR .
- Infrared (IR) Spectroscopy: Peaks at 1846 cm (C=O stretching) and 1636 cm (C-O ester) confirm functional groups .
- Mass Spectrometry: The molecular ion peak at m/z 188.18 aligns with its molecular formula (CHO) .
Q. What are the solubility and stability considerations for this compound in experimental setups?
- Solubility: The compound is soluble in water (56.2 g/L at 20°C) and polar organic solvents like methanol. However, conflicting reports note solubility variations (e.g., 30 g/L in OECD tests), suggesting batch-dependent purity or measurement protocols .
- Stability: It is air-sensitive and should be stored under inert gas (e.g., nitrogen) at <15°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in Pechmann condensations?
In Pechmann condensations (e.g., synthesizing coumarins), sulfuric acid catalysis at 129–134°C under reduced pressure (12 mmHg) yields 7-hydroxycoumarins. Key parameters include:
- Temperature Control: Maintaining precise reflux conditions to avoid side reactions.
- Substrate Ratios: A 1:1 molar ratio of this compound to resorcinol derivatives maximizes product formation .
- Workup: Purification via flash chromatography with ethyl acetate/heptane gradients removes unreacted starting materials .
Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points)?
Discrepancies in melting points (e.g., 33°C vs. 30°C) may arise from polymorphic forms or impurities. To address this:
- Differential Scanning Calorimetry (DSC): Determine the compound’s thermal profile under controlled heating rates.
- Recrystallization: Purify using solvents like ethyl acetate to isolate the dominant crystalline form .
Q. What methodologies are effective for analyzing trace impurities in this compound?
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 210 nm to separate and quantify impurities.
- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile byproducts (e.g., residual acetic acid) with a DB-5MS column .
Q. How can computational modeling aid in predicting this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Electrophilic Reactivity: The acetyl group’s electron-withdrawing effects activate the succinate backbone for nucleophilic attacks.
- Transition States: Modeling the Pechmann condensation mechanism identifies rate-limiting steps, such as proton transfer during cyclization .
Q. Methodological Notes
- Data Reproducibility: Always cross-reference synthesis protocols (e.g., Dean-Stark traps for azeotropic water removal) to ensure reproducibility .
- Safety Protocols: Handle diazo intermediates (derived from this compound) with caution due to explosive potential. Use blast shields and remote stirring .
Properties
IUPAC Name |
dimethyl 2-acetylbutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-5(9)6(8(11)13-3)4-7(10)12-2/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREKLQOUFWBSFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041692 | |
Record name | Dimethyl acetylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10420-33-4 | |
Record name | 1,4-Dimethyl 2-acetylbutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10420-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl acetylsuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-acetyl-, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl acetylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl acetylsuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL ACETYLSUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOE57K9I2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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